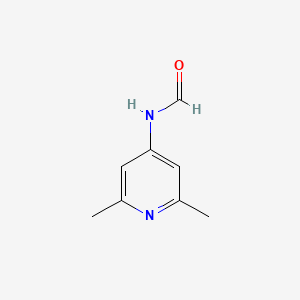
Heovet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heovet is a biochemical compound with the chemical formula C42H48N8O9 and a molecular weight of 808.89 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is known for its complex structure, which includes multiple functional groups that contribute to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heovet involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of a tetracene-2-carboxamide compound, which is then combined with 1,3,5,7-tetraazaadamantane and 2-benzyl-1H-benzo[d]imidazole . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Custom synthesis is often required, and the process can take several months depending on the technical challenges involved . The compound is usually synthesized in small quantities due to its high cost and specialized applications.
Analyse Des Réactions Chimiques
Types of Reactions
Heovet undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with modified functional groups.
Applications De Recherche Scientifique
Heovet has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its interactions with biological targets.
Mécanisme D'action
The mechanism of action of Heovet involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heovet can be compared with other similar compounds, such as:
- Rivicyclin
- Sulpenil
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which includes a combination of tetracene-2-carboxamide, 1,3,5,7-tetraazaadamantane, and 2-benzyl-1H-benzo[d]imidazole . This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research purposes.
Propriétés
Numéro CAS |
130030-61-4 |
|---|---|
Formule moléculaire |
C42H48N8O9 |
Poids moléculaire |
808.893 |
InChI |
InChI=1S/C22H24N2O9.C14H12N2.C6H12N4/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;1-7-2-9-4-8(1)5-10(3-7)6-9/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1-9H,10H2,(H,15,16);1-6H2/t12-,13-,14+,17+,21-,22+;;/m1../s1 |
Clé InChI |
OXHCMSSAAOWQLQ-JEKSYDDFSA-N |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)





![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)
